molecular formula C25H27F3N4O B10898059 (2,6-dimethyloctahydroquinolin-1(2H)-yl)[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone

(2,6-dimethyloctahydroquinolin-1(2H)-yl)[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone

Cat. No.: B10898059
M. Wt: 456.5 g/mol
InChI Key: MXFPPEOATZCSBR-UHFFFAOYSA-N
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Description

[2,6-DIMETHYLOCTAHYDRO-1(2H)-QUINOLINYL][5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a quinoline and a pyrazolo[1,5-a]pyrimidine moiety, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,6-DIMETHYLOCTAHYDRO-1(2H)-QUINOLINYL][5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the quinoline moiety. The reaction conditions often include the use of catalysts, such as palladium or nickel, and solvents like methanol or dichloromethane. The final step usually involves the coupling of the two moieties under controlled temperature and pressure conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and waste, making the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

[2,6-DIMETHYLOCTAHYDRO-1(2H)-QUINOLINYL][5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology

In biological research, the compound is studied for its potential as a therapeutic agent. It has shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development .

Medicine

In medicine, the compound is being investigated for its potential to treat various diseases, including cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a valuable tool in drug discovery .

Industry

In the industrial sector, the compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of [2,6-DIMETHYLOCTAHYDRO-1(2H)-QUINOLINYL][5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine derivatives
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
  • Indole derivatives

Uniqueness

Compared to similar compounds, [2,6-DIMETHYLOCTAHYDRO-1(2H)-QUINOLINYL][5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE stands out due to its unique combination of a quinoline and a pyrazolo[1,5-a]pyrimidine moiety. This structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C25H27F3N4O

Molecular Weight

456.5 g/mol

IUPAC Name

(2,6-dimethyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone

InChI

InChI=1S/C25H27F3N4O/c1-15-8-11-21-18(12-15)10-9-16(2)31(21)24(33)20-14-23-29-19(17-6-4-3-5-7-17)13-22(25(26,27)28)32(23)30-20/h3-7,13-16,18,21H,8-12H2,1-2H3

InChI Key

MXFPPEOATZCSBR-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2C(C1)CCC(N2C(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=CC=C5)C(F)(F)F)C

Origin of Product

United States

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